5-Hydroxy-6-nitropyridine-2-carboxylic acid

Description

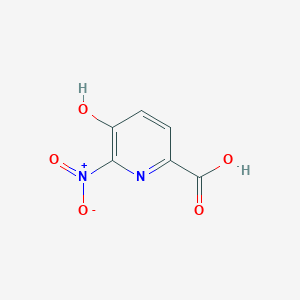

5-Hydroxy-6-nitropyridine-2-carboxylic acid (CAS No. 341010-92-2) is a nitro-substituted pyridine derivative with the molecular formula C₆H₄N₂O₅ and a molecular weight of 184.106 g/mol . Its structure features a carboxylic acid group at position 2, a hydroxyl group at position 5, and a nitro group at position 6 on the pyridine ring.

Properties

IUPAC Name |

5-hydroxy-6-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-4-2-1-3(6(10)11)7-5(4)8(12)13/h1-2,9H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKRZQVKJFIIIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70484419 | |

| Record name | 5-Hydroxy-6-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341010-92-2 | |

| Record name | 5-Hydroxy-6-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-nitropyridine-2-carboxylic acid typically involves the nitration of 5-hydroxy-2-pyridinecarboxylic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6th position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The nitro group can be substituted by nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic medium are used.

Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 5-amino-6-hydroxypyridine-2-carboxylic acid.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-6-nitropyridine-2-carboxylic acid is utilized in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique functional groups.

Industry: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitro groups play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below summarizes structurally related compounds and their distinguishing features:

Functional Group Impact on Properties

Hydroxy vs. Methyl Substitution: The hydroxy group in this compound enhances polarity and hydrogen-bonding capacity compared to the methyl-substituted analog (5-nitro-6-methyl-2-pyridinecarboxylic acid). This difference likely increases aqueous solubility and reactivity in polar solvents .

Positional Isomerism :

- In 2-hydroxy-5-nitronicotinic acid, the hydroxy group at position 2 (vs. position 5 in the target compound) alters the electron distribution across the pyridine ring. This could affect acidity (pKa) and binding interactions in catalytic or pharmaceutical applications .

This effect is consistent across all nitro-substituted analogs .

Biological Activity

5-Hydroxy-6-nitropyridine-2-carboxylic acid (C6H4N2O5), a compound with a molecular weight of approximately 184.11 g/mol, has garnered attention in various fields due to its potential biological activities. This article delves into the compound's biological properties, synthesizing data from multiple studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyridine ring with hydroxyl, nitro, and carboxylic acid functional groups. These functional groups contribute to its chemical reactivity and biological interactions. The structural characteristics position this compound as a candidate for pharmaceutical applications, particularly in anti-inflammatory and antimicrobial therapies.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study highlighted its efficacy against multidrug-resistant strains of Staphylococcus aureus, suggesting that it could serve as a scaffold for developing new antimicrobial agents . The compound's mechanism appears to involve enzyme inhibition, which is crucial for its antimicrobial action.

Anticancer Properties

In vitro studies have demonstrated that derivatives of pyridine carboxylic acids, including this compound, possess anticancer activity against various cancer cell lines. For instance, related compounds have shown significant cytotoxic effects on A549 lung adenocarcinoma cells, indicating that modifications to the pyridine structure can enhance anticancer efficacy . The structure-activity relationship (SAR) suggests that specific substitutions can lead to enhanced biological activity.

Case Study 1: Antiviral Activity

A related study on hydroxypyridone carboxylic acids showed that certain analogues inhibited HIV reverse transcriptase-associated RNase H activity effectively. Although not directly tested on this compound, these findings imply that similar compounds may exhibit antiviral properties through enzyme inhibition .

Case Study 2: Enzyme Interaction

Preliminary studies have indicated that this compound may interact with specific enzymes or receptors, influencing metabolic pathways. This interaction is vital for understanding the compound's broader biological implications and potential therapeutic uses.

Synthesis and Applications

Several synthetic routes have been developed for the preparation of this compound, underscoring its versatility in organic chemistry. The compound is not only significant in pharmaceutical development but also finds applications in agricultural chemistry and biochemical research . Its ability to act as an intermediate in synthesizing various pharmaceuticals enhances its importance in drug development.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Effective against multidrug-resistant Staphylococcus aureus strains; potential for new drug development. |

| Anticancer | Shows cytotoxic effects on A549 lung adenocarcinoma cells; structure modifications enhance activity. |

| Antiviral | Potential inhibition of viral enzymes based on related compound studies. |

| Enzyme Interaction | Influences metabolic pathways; further research needed to elucidate mechanisms. |

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 5-hydroxy-6-nitropyridine-2-carboxylic acid that influence experimental design?

- Methodological Answer : The compound (C₆H₄N₂O₅, MW 184.106 g/mol) has a polar surface area (PSA) of 116.24 Ų, indicating high polarity and poor membrane permeability, which necessitates polar solvents (e.g., DMSO, methanol) for solubility. Its moderate LogP (0.9168) suggests partitioning behavior relevant to chromatographic separation (e.g., reverse-phase HPLC). Researchers should prioritize spectroscopic characterization (¹H/¹³C NMR, IR) to confirm the nitro and carboxylic acid functional groups .

Q. How can researchers ensure reproducible synthesis of this compound?

- Methodological Answer : While direct synthesis protocols are not explicitly documented, analogous pyridine nitration strategies can be adapted. A proposed route involves nitrating 5-hydroxypyridine-2-carboxylic acid using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts. Post-reaction neutralization (NaHCO₃) and recrystallization (ethanol/water) yield purified product. Purity validation should include HPLC (C18 column, 0.1% TFA mobile phase) and mass spectrometry (ESI-MS for [M-H]⁻ ion at m/z 183) .

Q. What safety protocols are essential for handling this nitroaromatic compound?

- Methodological Answer : Due to the nitro group’s thermal instability, follow GHS guidelines for explosive hazards:

- Use explosion-proof equipment and conduct reactions behind safety shields.

- Store at ≤-20°C in amber glass under inert gas (N₂/Ar).

- Employ local exhaust ventilation (LEV) and wear nitrile gloves to prevent dermal exposure.

- Refer to safety data sheets (SDS) for nitro-pyridine analogs (e.g., 2-chloro-5-nitropyridine) for spill management and fire suppression (CO₂/dry chemical extinguishers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer :

- Step 1 : Perform accelerated stability studies (pH 1–13, 25–60°C) with HPLC-UV monitoring (λ = 254 nm) to track degradation products.

- Step 2 : Apply Arrhenius modeling to extrapolate shelf-life under standard conditions.

- Step 3 : Validate conflicting results using orthogonal techniques:

- ¹H NMR to detect structural changes (e.g., nitro reduction to amine).

- TGA/DSC to assess thermal decomposition pathways.

- Step 4 : Use computational tools (e.g., Gaussian) to model hydrolysis pathways and identify vulnerable bonds .

Q. What computational strategies predict the tautomeric equilibrium between keto and enol forms?

- Methodological Answer :

- DFT Calculations : Optimize geometries (B3LYP/6-311+G**) to compare relative energies of keto (carboxylic acid) vs. enol (enolate-nitro) forms. Include solvent effects via polarizable continuum models (PCM).

- Experimental Validation :

- ¹³C NMR to distinguish carbonyl (170–175 ppm) vs. enolic carbons (90–100 ppm).

- IR spectroscopy to identify C=O (1680–1720 cm⁻¹) and O-H (enol: 3200–3500 cm⁻¹) stretches.

- Implications : Tautomer prevalence affects reactivity in metal coordination or nucleophilic substitution .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

- Methodological Answer :

- Step 1 : Synthesize derivatives (e.g., 5-fluoro-6-nitro or 5-methoxy-6-nitro analogs) to probe functional group contributions.

- Step 2 : Screen against Gram-positive/-negative panels via broth microdilution (CLSI guidelines).

- Step 3 : Correlate MIC values with computational descriptors (e.g., HOMO-LUMO gap for redox activity, molecular docking with bacterial enoyl-ACP reductase).

- Step 4 : Confirm mechanism via enzymatic assays (e.g., nitroreductase-mediated activation) and ROS detection (DCFH-DA probe) .

Data Analysis & Contradiction Management

Q. How to address discrepancies in spectroscopic data interpretation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons (δ 8.5–9.0 ppm in ¹H NMR).

- Crystallographic Resolution : If available, single-crystal X-ray diffraction (e.g., Mo-Kα radiation, 110 K) provides unambiguous structural confirmation, as demonstrated for related nitropyridine carboxamides .

Q. What statistical approaches validate reproducibility in synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize reaction variables (temperature, stoichiometry).

- Control Charts : Track batch-to-batch yield variability (≥3 independent syntheses) with ANOVA to identify outliers.

- Root-Cause Analysis : For yields <80%, investigate moisture sensitivity (via Karl Fischer titration) or nitro group reduction (TLC monitoring with UV/FeCl₃ staining) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.